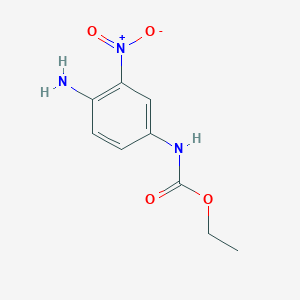

Ethyl (4-amino-3-nitrophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (4-amino-3-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by the presence of an ethyl group, an amino group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety.

Mechanism of Action

Target of Action

Ethyl (4-amino-3-nitrophenyl)carbamate, like other carbamates, is designed to interact with its targets through its carbamate moiety . The primary targets of carbamates are often enzymes or receptors, where they modulate inter- and intramolecular interactions .

Mode of Action

The carbamate functionality of this compound imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to interact with its targets in a specific manner. In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates play a significant role in various metabolic pathways. For instance, a carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine . Astonishingly, a carbamate enzyme, ribulose-1,5-diphosphate carboxylase/oxygenase, fixes CO2 as phosphoglycerate in the Calvin cycle, nurturing the entire living world .

Pharmacokinetics

The pharmacokinetic properties of carbamates, including this compound, are influenced by their chemical stability and capability to permeate cell membranes . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its specific targets and the nature of its interactions with these targets. The carbamate moiety is a key structural motif in many approved drugs and prodrugs, and its interactions can lead to a variety of therapeutic effects .

Biochemical Analysis

Biochemical Properties

The carbamate functionality in Ethyl (4-amino-3-nitrophenyl)carbamate allows it to modulate inter- and intramolecular interactions with target enzymes or receptors . This is due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . The carbamate functionality also participates in hydrogen bonding through the carboxyl group and the backbone NH .

Cellular Effects

They have also shown strong antioxidant activity .

Molecular Mechanism

Carbamates are known to interact with biomolecules and can influence enzyme activity . They can also cause changes in gene expression .

Temporal Effects in Laboratory Settings

Carbamates are known for their chemical stability , suggesting that this compound may also exhibit stability over time.

Metabolic Pathways

The specific metabolic pathways involving this compound are not currently known. Carbamates are involved in a wide spectrum of metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-amino-3-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C . This reaction typically requires constant stirring for 1 to 2 hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve a three-component coupling reaction. This method includes the reaction of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This approach offers mild reaction conditions, short reaction times, and avoids overalkylation of the carbamate .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-amino-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

Reduction: Ethyl (4-amino-3-aminophenyl)carbamate.

Oxidation: Ethyl (4-nitroso-3-nitrophenyl)carbamate.

Substitution: Various substituted carbamates depending on the alkyl or aryl halide used.

Scientific Research Applications

Ethyl (4-amino-3-nitrophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug design and medicinal chemistry due to its carbamate structure.

Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes.

Comparison with Similar Compounds

Ethyl (4-amino-3-nitrophenyl)carbamate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Ethyl (4-amino-2-nitrophenyl)carbamate: Similar structure but with the nitro group in a different position.

Ethyl (4-amino-3-methylphenyl)carbamate: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl (4-amino-3-nitrophenyl)carbamate, a member of the carbamate class, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitrophenyl group that contributes to its unique chemical properties. The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H12N4O3

The presence of both amino and nitro groups on the phenyl ring enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its carbamate moiety, which allows it to interact with various biomolecules. Key aspects include:

- Target Interaction : The compound targets specific enzymes and receptors through its carbamate functionality, which can modulate inter- and intramolecular interactions.

- Biochemical Pathways : It plays a role in metabolic pathways, including those related to the biosynthesis of important biomolecules like inosine.

- Pharmacokinetics : The pharmacokinetic profile indicates that the compound is chemically stable and capable of permeating cell membranes, influencing its bioavailability and efficacy.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. This property is essential in preventing cellular damage associated with various diseases.

Enzyme Inhibition

This compound may influence enzyme activity, particularly cholinesterases. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative disorders like Alzheimer's disease .

Case Studies

- Antioxidant Evaluation : A study demonstrated that various carbamate derivatives, including those structurally related to this compound, showed promising antioxidant activities in vitro. The results indicated a dose-dependent response in scavenging free radicals, highlighting their potential in therapeutic applications against oxidative stress-related conditions.

- Neuroprotective Screening : In a neuroprotective screening involving human-induced pluripotent stem cell-derived neurons, structurally similar carbamates were shown to significantly reduce apoptosis induced by etoposide, suggesting that this compound could exhibit comparable protective effects against neurotoxic agents .

Summary of Findings

Properties

IUPAC Name |

ethyl N-(4-amino-3-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-2-16-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLWBOYNDKAKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.